Lipophilicity Differential: Measured LogP of p-Tolyl Derivative vs. Unsubstituted Phenyl Analog
The p-tolyl-substituted compound (93634-59-4) exhibits a calculated LogP of 2.34, which is 0.46 units higher than the LogP of 1.88 reported for the unsubstituted (Z)-2-acetamido-3-phenylacrylic acid analog [1]. This represents a 28% increase in the octanol-water partition coefficient, translating to measurably greater lipophilicity. An alternative XlogP calculation yields 1.6 for the p-tolyl derivative, maintaining a directional increase relative to the phenyl analog .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (calculated) |
| Comparator Or Baseline | (Z)-2-Acetamido-3-phenylacrylic acid: LogP = 1.88 (calculated) |
| Quantified Difference | +0.46 LogP units (~28% higher lipophilicity) |
| Conditions | Calculated values from molecular property databases; experimental conditions not specified. |
Why This Matters
A LogP difference of 0.46 units is sufficient to alter reversed-phase HPLC retention times and organic solvent extraction efficiency, directly impacting purification protocols and analytical method development.
- [1] ChemSrc. (2Z)-2-Acetamido-3-(4-methylphenyl)acrylic acid: Calculated LogP 2.34. CAS 93634-59-4. View Source
